Potency Retention Against Clinically Prevalent C481S Mutant BTK
N-piperidine Ibrutinib hydrochloride retains nanomolar potency against the ibrutinib-resistant C481S BTK mutant (IC50 = 30.7 nM), in stark contrast to parent ibrutinib, which loses all clinically relevant activity against this mutant (IC50 increases to ~1 µM) [1][2]. This represents a >30-fold potency advantage against the C481S mutant.
| Evidence Dimension | Inhibition of C481S mutant BTK |
|---|---|
| Target Compound Data | IC50 = 30.7 nM |
| Comparator Or Baseline | Ibrutinib: IC50 ≈ 1000 nM (1 µM) |
| Quantified Difference | ~33-fold lower IC50 (more potent) for N-piperidine Ibrutinib hydrochloride against the mutant |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This quantifiable potency retention against the C481S mutant is the primary scientific rationale for selecting this compound over ibrutinib for studies in resistant disease models.
- [1] Sun Y, Zhao X, Ding N, et al. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorg Med Chem Lett. 2020;30(3):126877. View Source
- [2] Sun Y, Zhao X, Ding N, et al. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies. Cell Res. 2018;28(7):779-781. View Source
